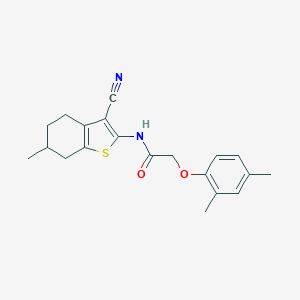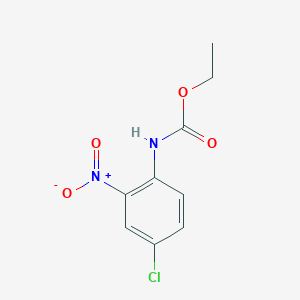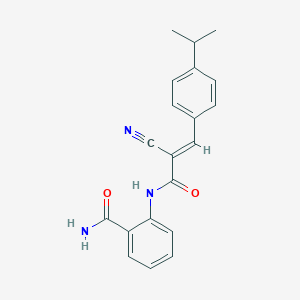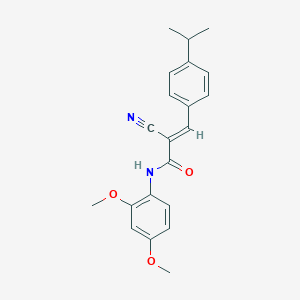![molecular formula C12H16N2O4 B255268 Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate is a chemical compound that belongs to the class of carbamate esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound has shown promising results in various studies, making it an important compound in scientific research.
Mécanisme D'action
The mechanism of action of Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate is not fully understood. However, it is believed to act as a carbamoylating agent, which can modify the structure of proteins and enzymes. This modification can lead to changes in the biological activity of these molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antitumor activity and has been used in the development of potential cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds and has shown promising results in various scientific studies. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care to avoid any adverse effects.
Orientations Futures
There are many potential future directions for the use of Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate in scientific research. One potential direction is the development of new antitumor agents based on the structure of this compound. Another potential direction is the development of new carbamate esters for use in organic synthesis. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate can be achieved through a multistep process. The first step involves the reaction of aniline with chloroformate to form N-phenyl chloroformamide. This is then reacted with methyl 2-bromo-2-methylpropanoate to form the desired product.
Applications De Recherche Scientifique
Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate has been widely used in scientific research for various applications. It has been used as a reagent for the synthesis of various organic compounds, including carbamates, ureas, and amides. This compound has also been used in the synthesis of biologically active compounds, including antitumor agents and antiviral agents.
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
methyl 2-methyl-2-(phenylcarbamoylamino)oxypropanoate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,10(15)17-3)18-14-11(16)13-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14,16) |
Clé InChI |
HHFCYSJMFVTSES-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)ONC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C(=O)OC)ONC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-3-[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B255186.png)
![1-[(Z)-(4-bromophenyl)methylideneamino]-3-methylthiourea](/img/structure/B255189.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)

![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)


![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)